(3AS,7AS)-Octahydrofuro[3,4-C]pyridine
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Overview
Description
(3AS,7AS)-Octahydrofuro[3,4-C]pyridine is a bicyclic heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7AS)-Octahydrofuro[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. For instance, a stereoselective reduction of a precursor compound, such as a pyrrolo[3,4-b]pyridine dione, can be employed to achieve the desired chirality .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be utilized to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
(3AS,7AS)-Octahydrofuro[3,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3AS,7AS)-Octahydrofuro[3,4-C]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3AS,7AS)-Octahydrofuro[3,4-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Similar bicyclic structure but with different ring fusion.
(3aS,7aS)-Octahydro-1H-pyrrolo[3,4-c]pyridine: Another bicyclic compound with a different fusion pattern.
Uniqueness
(3AS,7AS)-Octahydrofuro[3,4-C]pyridine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
NTEWESQMWWIQDQ-RQJHMYQMSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1COC2 |
Canonical SMILES |
C1CNCC2C1COC2 |
Origin of Product |
United States |
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